molecular formula C14H14N4O2 B1653482 2-amino-4-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile CAS No. 1855906-98-7

2-amino-4-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B1653482
CAS No.: 1855906-98-7
M. Wt: 270.29
InChI Key: CTXLSIKRWGPBJZ-UHFFFAOYSA-N
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Description

2-amino-4-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-component reactions (MCRs) that are efficient and yield high purity products. One common method involves the reaction of malononitrile, aromatic aldehydes, and 1-methylpyrazol-4-amine in the presence of a catalyst such as piperidine under reflux conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired chromene derivative.

Industrial Production Methods

Industrial production of this compound can be scaled up using similar multi-component reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities and applications .

Mechanism of Action

Properties

CAS No.

1855906-98-7

Molecular Formula

C14H14N4O2

Molecular Weight

270.29

IUPAC Name

2-amino-4-(1-methylpyrazol-4-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C14H14N4O2/c1-18-7-8(6-17-18)12-9(5-15)14(16)20-11-4-2-3-10(19)13(11)12/h6-7,12H,2-4,16H2,1H3

InChI Key

CTXLSIKRWGPBJZ-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N

Canonical SMILES

CN1C=C(C=N1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N

Origin of Product

United States

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